Velnacrine maleate, chemically known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, is a synthetic compound primarily recognized for its role as a potent cholinesterase inhibitor. This mechanism of action enhances cholinergic functions, making it a candidate for therapeutic applications in cognitive disorders such as Alzheimer’s disease. The compound was developed to improve learning and memory functions by increasing acetylcholine levels in the brain, which are typically deficient in Alzheimer’s patients.
Velnacrine maleate falls under the classification of cholinesterase inhibitors, which are compounds that prevent the breakdown of acetylcholine, a neurotransmitter essential for memory and learning processes. This classification places it within a broader category of drugs used to manage Alzheimer's disease and other cognitive impairments .
The synthesis of velnacrine maleate involves a multi-step chemical process. Initially, 9-aminoacridine is reacted with formaldehyde and hydrogen cyanide to form 1,2,3,4-tetrahydro-9-aminoacridine-1-ol. This intermediate compound is then reacted with maleic acid to yield velnacrine maleate.
The industrial production of velnacrine maleate requires stringent control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The synthesis can be summarized in the following steps:
The molecular structure of velnacrine maleate can be represented as follows:
The compound features an acridine core with an amino group and a hydroxyl group that contribute to its biological activity.
Velnacrine maleate has several relevant identifiers:
Velnacrine maleate is involved in various chemical reactions including:
Common reagents used in these reactions include:
Velnacrine maleate operates primarily by inhibiting cholinesterase enzymes such as acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, resulting in elevated levels of this neurotransmitter within synaptic clefts. The enhanced cholinergic transmission is crucial for improving cognitive functions associated with memory and learning processes .
The pharmacokinetic profile indicates that peak plasma levels are achieved approximately one hour after oral administration, with a half-life ranging from two to three hours. This rapid absorption and elimination profile suggest that velnacrine maleate may require multiple dosing throughout the day to maintain therapeutic effects.
Velnacrine maleate is typically presented as a crystalline solid. Its physical properties include:
Key chemical properties include:
Relevant data on its reactivity indicates that it can undergo various transformations depending on environmental conditions.
Velnacrine maleate has several significant applications:
Velnacrine maleate (9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate) emerged from systematic investigations into acridine derivatives as acetylcholinesterase inhibitors for Alzheimer’s disease. The foundational work stemmed from observations that tetrahydroaminoacridine (tacrine) exhibited cholinesterase-inhibiting properties but faced significant limitations in efficacy and safety profiles. Researchers at Hoechst-Roussel Pharmaceuticals synthesized velnacrine as part of a structured program to develop compounds targeting senile dementia of the Alzheimer type [1]. The core acridine scaffold was retained due to its high affinity for acetylcholinesterase’s catalytic site, but strategic modifications aimed to enhance blood-brain barrier permeability and duration of action compared to earlier agents like physostigmine [2] [4]. Initial in vitro studies confirmed velnacrine’s potency, with an IC₅₀ of 0.79 µM against human acetylcholinesterase, establishing it as a lead candidate for further optimization [5].
The structural development of velnacrine maleate involved targeted alterations to the tacrine backbone to improve pharmacokinetic and pharmacodynamic properties:
Table 1: Structural Evolution from Tacrine to Velnacrine Maleate
Structural Feature | Tacrine | Velnacrine Maleate | Impact on Drug Properties |
---|---|---|---|
C9 Substitution | Amino group | Amino group | Maintained AChE binding affinity |
C1 Modification | Unsubstituted | Hydroxyl group | Increased solubility; Reduced hepatotoxicity |
Ring Saturation | 1,2,3,4-Tetrahydro | 1,2,3,4-Tetrahydro | Enhanced BBB penetration |
Salt Form | Hydrochloride | Maleate | Improved crystallinity and stability |
These refinements yielded a compound with a plasma half-life of 2–3 hours and peak concentrations (Cₘₐₓ) of 49.9–284 ng/mL across dose ranges, supporting twice-daily dosing [5]. In vivo primate studies demonstrated that velnacrine significantly improved delayed matching-to-sample (DMTS) performance in aged macaques, with effects persisting 24 hours post-administration despite undetectable plasma levels—suggesting secondary neuromodulatory mechanisms [2] [4].
Despite promising cognitive outcomes in clinical trials, velnacrine’s development was terminated due to two interrelated factors:
Table 2: Development Challenges Versus Contemporary Agents
Parameter | Velnacrine Maleate | Tacrine | Donepezil |
---|---|---|---|
AChE IC₅₀ | 0.79 µM | 0.11 µM | 0.015 µM |
Hepatotoxicity Incidence | 24–30% | 49% | <2% |
Regulatory Status | Discontinued (1994) | Approved (1993) | Approved (1996) |
Key Advantage | Robust DMTS improvement | First approved AChEi | Minimal liver toxicity |
Post-discontinuation analyses indicated that lower doses (75 mg/day) reduced hepatotoxicity but yielded only marginal cognitive benefits, insufficient to justify continued development. Research shifted to cholinesterase inhibitors with non-acridine scaffolds and improved safety profiles, relegating velnacrine to a historical case study in structure-toxicity challenges [3] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4